molecular formula C7H11NaO7 B017078 Methyl b-D-glucuronide sodium salt CAS No. 58189-74-5

Methyl b-D-glucuronide sodium salt

Cat. No.: B017078
CAS No.: 58189-74-5
M. Wt: 230.15 g/mol
InChI Key: MSQCUKVSFZTPPA-UDGZVUODSA-M
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Mechanism of Action

Target of Action

The primary target of Methyl β-D-glucuronide sodium salt is the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme plays a crucial role in the metabolism of glucuronides, a family of carbohydrates that are involved in a wide range of biological processes.

Mode of Action

Methyl β-D-glucuronide sodium salt interacts with its target by inducing the production of β-D-glucuronidase . This interaction triggers a series of biochemical reactions that lead to the breakdown of glucuronides.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Biochemical Analysis

Biochemical Properties

Methyl b-D-glucuronide sodium salt plays a significant role in biochemical reactions. It is known to induce the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This interaction with the GUS enzyme is crucial as it influences various biochemical processes.

Cellular Effects

The effects of this compound on cells are primarily related to its role in inducing the production of the GUS enzyme in Escherichia coli . The GUS enzyme is involved in the breakdown of complex carbohydrates, influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with the GUS enzyme. By inducing the production of this enzyme, it influences the breakdown of complex carbohydrates, which can lead to changes in gene expression and enzyme activation .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of complex carbohydrates, through its interaction with the GUS enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating glucuronic acid with methanol and a strong acid such as sulfuric acid. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of methyl β-D-glucuronide sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl β-D-glucuronide sodium salt primarily undergoes hydrolysis and enzymatic reactions. It is a substrate for β-D-glucuronidase, which hydrolyzes the compound to produce glucuronic acid and methanol .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl β-D-glucuronide sodium salt is unique due to its specific use in inducing β-D-glucuronidase production in Escherichia coli and its application in various biochemical and environmental assays. Its stability and solubility in water make it a preferred choice for many research applications .

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQCUKVSFZTPPA-UDGZVUODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl b-D-glucuronide sodium salt
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